2-Bromo-6-(phenylamino)benzonitrile

Description

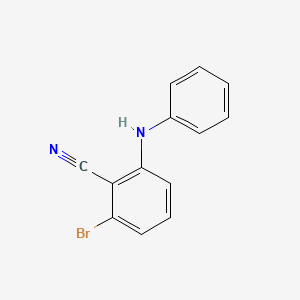

2-Bromo-6-(phenylamino)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a bromine atom at the 2-position and a phenylamino group (-NHPh) at the 6-position. Its molecular formula is C₁₃H₉BrN₂, with a molecular weight of 281.13 g/mol.

Properties

IUPAC Name |

2-anilino-6-bromobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQRKEIZKGHNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=CC=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283342 | |

| Record name | Benzonitrile, 2-bromo-6-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-75-8 | |

| Record name | Benzonitrile, 2-bromo-6-(phenylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo-6-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Bromo-6-(phenylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C13H10BrN

- Molecular Weight : 260.13 g/mol

The compound features a bromine atom at the 2-position and a phenylamino group at the 6-position of the benzonitrile structure, which contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cancer cell proliferation and survival. For instance, it may interact with heat shock proteins or kinases involved in signaling pathways that regulate cell growth and apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant bacterial strains.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in various cancer cell lines, leading to cell death through apoptosis or necrosis pathways .

Case Studies

- Cancer Cell Lines : A study investigated the effects of this compound on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The compound demonstrated significant inhibition of cell growth with IC50 values of approximately 15 µM for MCF-7 and 20 µM for HT-29 cells after 48 hours of treatment .

- Enzyme Targeting : In another study focusing on enzyme inhibition, this compound was tested against various kinases involved in cancer progression. The compound exhibited selective inhibition with an IC50 value of 25 µM against the PDK1 kinase, which is crucial for many signaling pathways in cancer cells .

Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

2-Bromo-6-(phenylamino)benzonitrile serves as a versatile building block in organic synthesis. Its bromine atom provides a reactive site for further functionalization, enabling the creation of more complex molecular architectures. This property is particularly useful in the development of new pharmaceuticals.

Key Reactions:

- Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles to create diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki-Miyaura coupling) to form biaryl compounds, which are important in medicinal chemistry.

Research has indicated that this compound exhibits significant biological activity, particularly as an enzyme inhibitor.

Enzyme Inhibition Studies:

- α-Glucosidase Inhibition : IC50 = 6.28 µM

- α-Amylase Inhibition : IC50 = 4.58 µM

- Protein Tyrosine Phosphatase 1B (PTP1B) : IC50 = 0.91 µM

These findings suggest its potential application in developing antidiabetic drugs by enhancing insulin signaling pathways through PTP1B inhibition.

Medicinal Chemistry

The compound has been explored for its potential as a precursor in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for treating conditions such as diabetes and certain cancers.

Case Studies:

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

- Phenylamino Group (Target Compound): The -NHPh group introduces steric hindrance and moderate polarity. While it may facilitate hydrogen bonding, its bulkiness could reduce solubility in non-polar solvents compared to smaller substituents like fluorine or methoxy groups.

- 4-Methylpiperazinyl Group (CAS 1260763-01-6) : The nitrogen-rich piperazine ring improves solubility in polar solvents and may enhance bioavailability, making it suitable for drug discovery .

- 2-Methylpropoxy Group (CAS 1365272-63-4) : The alkoxy chain increases lipophilicity, favoring solubility in organic solvents and membrane permeability, which is advantageous in agrochemical design .

- Fluorine (CAS 79544-27-7) : Fluorine’s electron-withdrawing nature activates the bromine for nucleophilic substitution, enabling efficient cross-coupling reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Bromo-6-(phenylamino)benzonitrile, and how can reaction conditions be optimized?

- Methodology : Optimize coupling reactions (e.g., Buchwald-Hartwig amination or Ullmann coupling) to introduce the phenylamino group at the 6-position. Use palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for C-N bond formation, as suggested by similar brominated benzonitrile syntheses . Monitor reaction progress via HPLC or GC to ensure >95% purity, referencing purification protocols for bromo-nitrobenzonitriles .

- Key Parameters : Temperature (80–120°C), solvent polarity (DMF or toluene), and stoichiometric ratios (1:1.2 for aryl halide:amine).

Q. Which spectroscopic techniques are most effective for characterizing the nitrile and bromine substituents in this compound?

- FTIR : Identify the CN stretching vibration (expected ~2220–2240 cm⁻¹), with shifts indicating hydrogen bonding or solvent interactions .

- NMR : Use ¹³C NMR to resolve the nitrile carbon (~115–120 ppm) and ¹H NMR to confirm the phenylamino proton environment (δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolve steric effects from bromine and phenylamino groups, as demonstrated for related TADF emitters .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its adsorption on transition metal surfaces?

- Mechanistic Insight : The bromine (electron-withdrawing) and phenylamino (electron-donating) groups create a dipole moment (cf. benzonitrile: 4.01 D ), affecting adsorption on Ag, Pd, or Au surfaces.

- Computational Methods : Use density functional theory (DFT) to model adsorption energies and orientation, referencing benzonitrile’s adsorption on Fe-doped carbon nanostructures .

Q. How can contradictions in reported adsorption energies of benzonitrile derivatives on different metals be resolved?

- Strategy : Conduct comparative studies using surface-enhanced Raman spectroscopy (SERS) and temperature-programmed desorption (TPD) to quantify binding strengths on Ag vs. Pt. Address discrepancies by standardizing surface roughness and solvent effects .

Q. What role could this compound play in designing thermally activated delayed fluorescence (TADF) materials?

- Application : The phenylamino group may enhance charge-transfer states, similar to dihydroacridine-substituted benzonitriles in 25ACA/26ACA . Synthesize derivatives and measure photoluminescence quantum yields (PLQY) using transient and steady-state optical data to quantify radiative/non-radiative decay rates .

Methodological Recommendations

- Synthetic Challenges : Address steric hindrance at the 2- and 6-positions via microwave-assisted synthesis to reduce reaction time .

- Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, surface defects) in adsorption studies .

- Safety Protocols : Handle brominated intermediates in fume hoods, referencing hazard statements for 2-bromo-4-chlorophenylacetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.